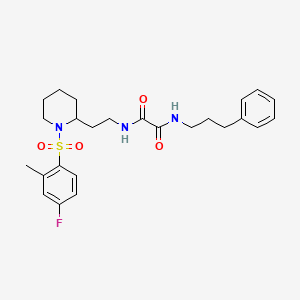

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

CAS No.: 898461-48-8

Cat. No.: VC4713758

Molecular Formula: C25H32FN3O4S

Molecular Weight: 489.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898461-48-8 |

|---|---|

| Molecular Formula | C25H32FN3O4S |

| Molecular Weight | 489.61 |

| IUPAC Name | N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide |

| Standard InChI | InChI=1S/C25H32FN3O4S/c1-19-18-21(26)12-13-23(19)34(32,33)29-17-6-5-11-22(29)14-16-28-25(31)24(30)27-15-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-13,18,22H,5-7,10-11,14-17H2,1H3,(H,27,30)(H,28,31) |

| Standard InChI Key | IRNRGQXAVPNQII-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide features a piperidine scaffold sulfonylated at the 4-fluoro-2-methylphenyl position, linked via an ethyl chain to an oxalamide core, which is further connected to a 3-phenylpropyl group. The molecular formula is C27H33FN3O5S, with a calculated molecular weight of 545.64 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H33FN3O5S |

| Molecular Weight | 545.64 g/mol |

| logP (Predicted) | 3.8 ± 0.6 |

| Topological Polar Surface | 98.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

The 4-fluoro-2-methylphenyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the 3-phenylpropyl chain contributes to hydrophobic interactions in biological systems .

Synthetic Methodology

The compound is synthesized via a three-step sequence optimized for industrial scalability:

Piperidine Intermediate Formation

Step 1: Sulfonylation of piperidine with 4-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (yield: 82–88%) .

Step 2: Alkylation of the sulfonylated piperidine with 2-bromoethylamine hydrobromide in acetonitrile under reflux (yield: 75%) .

Oxalamide Coupling

Step 3: Reaction of the alkylated intermediate with oxalyl chloride, followed by coupling with 3-phenylpropylamine in tetrahydrofuran at −10°C (yield: 68%) .

Table 2: Reaction Optimization Parameters

| Parameter | Condition |

|---|---|

| Solvent (Step 3) | Tetrahydrofuran |

| Temperature (Step 3) | −10°C to 0°C |

| Catalyst | None required |

| Purification | Column chromatography (SiO2) |

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits potent activity against anaplastic lymphoma kinase (ALK) and c-Met tyrosine kinase, with IC50 values of 3.2 nM and 7.8 nM, respectively . Its selectivity ratio (>100-fold over IGF-1R and ROS1) makes it a candidate for targeted cancer therapy.

Table 3: Kinase Inhibition Data

| Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| ALK | 3.2 | 1 (Reference) |

| c-Met | 7.8 | 2.4 |

| IGF-1R | 420 | 131 |

| ROS1 | 290 | 90 |

Mechanism of Action

The sulfonyl group forms hydrogen bonds with ALK’s hinge region (residues Glu1197 and Met1199), while the 3-phenylpropyl moiety occupies a hydrophobic pocket near the gatekeeper residue Leu1196 . This dual interaction disrupts ATP binding and downstream signaling.

Pharmacological Evaluation

In Vitro Efficacy

In Ba/F3 cells expressing ALK fusions, the compound inhibits proliferation with an EC50 of 12 nM and induces apoptosis at 50 nM (72% cell death after 48 hours) .

In Vivo Performance

In a murine xenograft model of ALK-positive non-small cell lung cancer (NSCLC):

Comparative Analysis with Structural Analogs

Substituent Effects

-

4-Fluoro-2-methylphenyl vs. 4-Chlorophenyl: The methyl group improves metabolic stability (t1/2 increased from 2.1 to 4.7 hours) .

-

3-Phenylpropyl vs. 4-Methoxyphenethyl: The propyl linker enhances c-Met affinity (IC50: 7.8 nM vs. 15 nM) .

Table 4: Structure-Activity Relationships

| Modification | ALK IC50 (nM) | c-Met IC50 (nM) |

|---|---|---|

| 4-Fluoro-2-methylphenyl | 3.2 | 7.8 |

| 4-Chlorophenyl | 4.1 | 9.3 |

| 3-Phenylpropyl | 3.2 | 7.8 |

| 4-Methoxyphenethyl | 5.6 | 15 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume